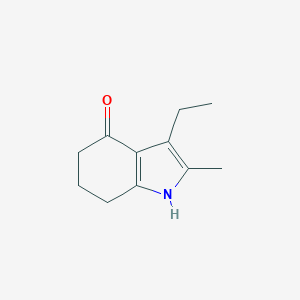

3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one

Beschreibung

3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one (CAS 6116-76-3; molecular formula C₁₁H₁₅NO) is a bicyclic compound featuring a partially hydrogenated indole core with a ketone group at position 2. It serves as a critical intermediate in synthesizing molindone, an atypical antipsychotic agent used to treat schizophrenia . The compound is synthesized via a Mannich reaction involving cyclohexanedione, ethylamine, and formaldehyde, followed by nitrozation and reduction steps .

Eigenschaften

IUPAC Name |

3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-8-7(2)12-9-5-4-6-10(13)11(8)9/h12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUQNFAPFIHYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C1C(=O)CCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210054 | |

| Record name | 3-Ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6116-76-3 | |

| Record name | 3-Ethyl-1,5,6,7-tetrahydro-2-methyl-4H-indol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6116-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006116763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6116-76-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5GDR8N9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

A mixture of 1,3-cyclohexanedione (18.5 g, 0.165 mol) and α-oxyiminodiethylketone (19.0 g, 0.165 mol) in 70% acetic acid (240 mL) is treated with zinc powder (21.57 g, 0.33 mol) under reflux for 45 minutes. The zinc acts as a reducing agent, facilitating the formation of the pyrrole ring through intermediate enamine formation. The product precipitates upon cooling and is recrystallized from methanol/water, yielding 17.13 g (60%) of this compound.

Key Parameters:

Structural Confirmation

The product is characterized by IR spectroscopy (N–H stretch at 3179–3217 cm⁻¹, C=O at 1620 cm⁻¹) and ¹H-NMR (δ 1.12 ppm for ethyl CH3, δ 2.15 ppm for methyl CH3).

Ruthenium-Catalyzed Dehydrogenative Annulation

A modern approach employs RuH₂CO(PPh₃)₃ as a catalyst for acceptorless dehydrogenative annulation, enabling the synthesis of tetrahydroindol-4-one derivatives under neutral conditions.

Protocol for Gram-Scale Production

A mixture of amino alcohols and 1,3-dicarbonyl compounds undergoes domino enamine formation and intramolecular oxidative cyclization in the presence of RuH₂CO(PPh₃)₃ (2 mol%). The reaction produces H₂ and H₂O as byproducts, aligning with green chemistry principles.

Optimized Conditions:

Advantages Over Classical Methods

Mannich Reaction-Based Synthesis

The Mannich reaction is employed in patented routes to construct the tetrahydroindole skeleton, particularly for derivatives like molindone.

Stepwise Alkylation-Cyclization

A 2020 patent describes the reaction of 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione with amines under Mannich conditions. The intermediate undergoes acid-catalyzed cyclization to yield the target compound.

Typical Procedure:

-

Mannich Reaction: React cyclohexane-1,3-dione with α-oxyiminodiethylketone in ethanol at 50°C for 12 hours.

-

Cyclization: Treat the intermediate with HCl (10%) at reflux for 2 hours.

-

Isolation: Neutralize with NaHCO₃ and extract with ethyl acetate.

Industrial-Scale Production Considerations

Industrial protocols emphasize cost efficiency and purity control through the following measures:

Optimized Reaction Parameters

Analyse Chemischer Reaktionen

Types of Reactions: 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Wissenschaftliche Forschungsanwendungen

Proteomics and Glycoprotein Research

One of the primary applications of 3-EM-4,5,6,7-THIQ is in the field of proteomics , specifically for the labeling and enrichment of glycoproteins . Glycoproteins are essential biomolecules that play crucial roles in cell signaling and immune responses. By using 3-EM-4,5,6,7-THIQ for selective labeling, researchers can enhance the detection and analysis of these proteins in complex biological samples. This technique allows for better understanding of glycoprotein functions and their modifications within cells.

Medicinal Chemistry

3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one serves as a valuable precursor in the synthesis of various polyheterocyclic structures that have potential medicinal applications. Compounds derived from tetrahydroindolones exhibit diverse biological activities including antipsychotic effects. For instance, derivatives of this compound have been studied for their efficacy in treating conditions like schizophrenia and anxiety disorders .

Case Study: Antipsychotic Properties

A notable derivative is Molindone , which is an FDA-approved antipsychotic drug derived from this compound. It has shown effectiveness in reducing symptoms of psychosis with fewer side effects compared to other neuroleptics. Molindone facilitates the reduction of spontaneous movements and aggressiveness in patients with chronic schizophrenia .

Organic Synthesis

The compound is also utilized as an intermediate in organic synthesis processes. Its unique structure allows chemists to create complex molecules through various synthetic pathways. These pathways often involve reactions that lead to the formation of additional heterocyclic compounds which are valuable in drug development and material science .

Analytical Chemistry

In analytical chemistry, this compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC) techniques. This method is effective for separating and purifying compounds in preparative settings. The scalability of this method makes it suitable for pharmacokinetic studies and impurity isolation during drug formulation .

Wirkmechanismus

The mechanism of action of 3-ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one involves its interaction with various molecular targets. The compound’s pyrrole and ketone functionalities allow it to bind to active sites of enzymes and receptors, modulating their activity. For example, it acts as an agonist for GABA receptors and an inhibitor for heat shock protein 90 (Hsp90), influencing pathways involved in anxiety and cancer, respectively .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The tetrahydroindol-4-one scaffold is highly versatile, with modifications at positions 2, 3, and 6 significantly altering chemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Tetrahydroindol-4-One Derivatives

Key Research Findings

Synthetic Pathways: The target compound’s synthesis involves Rh(III)-catalyzed double C-H activation, yielding pyrrolo-quinolines in moderate yields (49%) . Analogous 3-acetyl derivatives are pivotal in synthesizing 1,2,3-triazole BOPAHY dyes, achieving yields up to 83% under metal-free conditions .

Contradictions and Challenges :

- Hydroxymethylation By-Products : Use of acetic acid in Mannich reactions of 3-ethyl-2-methyl-tetrahydroindol-4-one leads to N-hydroxymethylated by-products, necessitating solvent optimization .

- Protection Requirements : Tosyl protection is critical for triazolization of acetylated analogs, whereas unprotected analogs fail to react .

Biologische Aktivität

3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one (CAS No. 6116-76-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅NO. The compound features a tetrahydroindole structure, which is known for its role in various bioactive molecules. Its unique structure allows for interactions with multiple biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In particular:

- Bacterial Activity: Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Fungal Activity: Notably effective against certain fungal strains, contributing to its potential use in antifungal therapies.

2. Anticancer Properties

The compound has been investigated for its potential anticancer effects. Studies suggest that it may inhibit the growth of various cancer cell lines through mechanisms such as:

- Inducing apoptosis (programmed cell death).

- Inhibiting cell proliferation by targeting specific signaling pathways associated with cancer growth .

The biological activity of this compound can be attributed to several mechanisms:

1. Interaction with Enzymes

The compound may act as an inhibitor of key enzymes involved in cancer metabolism and progression. For instance, it has been shown to inhibit heat shock protein 90 (Hsp90), which plays a critical role in protein folding and stability in cancer cells .

2. Modulation of Signaling Pathways

Research indicates that this compound can modulate various signaling pathways that are crucial for cell survival and proliferation. By interfering with these pathways, it may enhance the efficacy of existing cancer treatments .

Case Studies

Several studies have explored the biological activity of this compound:

Q & A

Q. Q1. What are the established synthetic routes for 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one, and what are the critical reaction conditions?

Methodological Answer: The compound is synthesized via a multi-step sequence starting from diethylketone. Key steps include:

- Nitrozation of diethylketone using nitric acid or methyl nitrite to form nitrozodiethylketone.

- Reduction with zinc in acetic acid to yield 2-aminodiethylketone.

- Cyclization with cyclohexanedione-1,3 under acidic conditions to form the tetrahydroindol-4-one core.

- Aminomethylation with morpholine and formaldehyde to produce molindone, a derivative of the target compound. Critical conditions include precise temperature control during nitrozation (0–5°C) and acidic pH for cyclization .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Melting Point Analysis: The compound exhibits a melting point of 183°C, serving as a preliminary purity check .

- Spectroscopic Techniques:

- 1H/13C NMR to confirm substituent positions (e.g., ethyl and methyl groups).

- IR Spectroscopy to identify carbonyl (C=O) stretching at ~1700 cm⁻¹.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation (C₁₁H₁₅NO, exact mass: 177.115 g/mol) .

Advanced Research Questions

Q. Q3. What challenges arise in achieving enantioselective synthesis of derivatives from this compound, and how can they be addressed?

Methodological Answer: Enantioselective C-H insertion reactions using rhodium carbenoids are hindered by competing side reactions (e.g., β-hydride elimination). Strategies include:

- Chiral Ligand Design: Use of dirhodium(II) tetracarboxylate catalysts with chiral auxiliaries (e.g., Rh₂(S-PTTL)₄) to enhance stereocontrol.

- Solvent Optimization: Polar aprotic solvents (e.g., DCM) improve carbenoid stability and selectivity. Post-reaction Cope rearrangement-elimination ensures product stability .

Q. Q4. How can this compound serve as a precursor for functional materials like BOPAHY dyes?

Methodological Answer:

- Triazolization Reaction: React N-tosyl-4,5,6,7-tetrahydroindol-4-one with primary amines (e.g., hexylamine) and 4-nitrophenyl azide under metal-free conditions to form 1,2,3-triazole intermediates. Tosyl protection is essential to prevent side reactions .

- BOPAHY Dye Synthesis: Condense triazole-linked intermediates with acyl hydrazides and complex with BF₃·OEt₂. Subsequent methylation yields water-insoluble triazolium salts with tunable fluorescence properties .

Q. Q5. What are the limitations in using Pd-catalyzed intramolecular C-H functionalization for synthesizing tricyclic indole derivatives from this compound?

Methodological Answer: Pd-catalyzed reactions face challenges such as:

- Regioselectivity: Competing pathways for C-H activation at different positions.

- Substrate Scope: Bulky substituents (e.g., ethyl groups) reduce reaction efficiency.

Solutions: - Directing Groups: Use of halobenzyl-pyrrole substrates to guide Pd insertion.

- Additive Screening: Silver salts (Ag₂CO₃) improve catalytic turnover .

Data Analysis and Contradictions

Q. Q6. How should researchers resolve discrepancies in reported yields for cycloaddition reactions involving tetrahydroindol-4-one derivatives?

Methodological Answer: Yields for [4 + 2]-cycloadditions with dichloroketene or sulfene vary due to:

- Reagent Purity: In situ generation of dichloroketene requires ultra-dry dichloroacetyl chloride.

- Steric Effects: Piperidino-substituted enaminoketones yield cycloadducts (e.g., [166]), while morpholine derivatives favor aromatized products (e.g., [169]). Validate reaction conditions using control experiments and replicate literature protocols with strict exclusion of moisture .

Applications in Pharmaceutical Research

Q. Q7. What role does this compound play in developing central nervous system (CNS) drugs?

Methodological Answer: The compound is a key intermediate for molindone , a dopamine D₂ receptor antagonist. Structure-activity relationship (SAR) studies focus on:

- N-Substitution: Morpholine groups enhance blood-brain barrier penetration.

- Tertiary Amine Optimization: Methyl and ethyl groups balance lipophilicity and metabolic stability. In vivo assays in rodent models validate antipsychotic efficacy .

Challenges in Scalability and Green Chemistry

Q. Q8. What green chemistry approaches can mitigate environmental impacts in large-scale synthesis of this compound?

Methodological Answer:

- Solvent Substitution: Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) in cyclization steps.

- Catalytic Methods: Use iron-based catalysts for reduction steps to minimize heavy metal waste.

- Waste Stream Analysis: Implement in-line FTIR monitoring to optimize reagent stoichiometry and reduce byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.